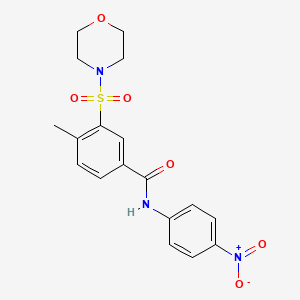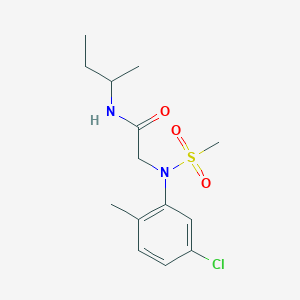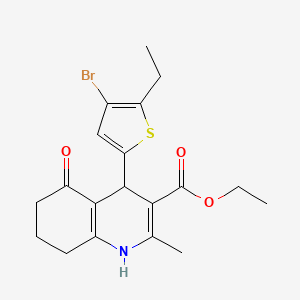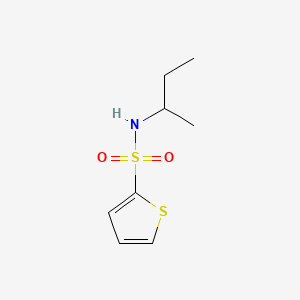
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide, also known as MNSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNSB is a sulfonamide derivative and has been found to have various biological effects, including anti-inflammatory and anti-cancer properties. In
科学的研究の応用
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has also been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cell growth and inflammation. 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of various inflammatory mediators, including prostaglandins and cytokines. 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been extensively studied and its biological effects are well documented. However, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide also has some limitations. It is not very soluble in water, which may limit its use in certain experiments. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has not been extensively studied in vivo, and more research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for research on 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide. One potential direction is the development of new drugs based on the structure of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide. 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Additionally, more research is needed to fully understand the mechanism of action of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the limitations and potential side effects of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide, as well as its potential interactions with other drugs.
合成法
The synthesis of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide involves the reaction of 4-nitrophenyl isocyanate with 4-methyl-3-(4-morpholinylsulfonyl)aniline. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques, including chromatography and recrystallization.
特性
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-13-2-3-14(12-17(13)28(25,26)20-8-10-27-11-9-20)18(22)19-15-4-6-16(7-5-15)21(23)24/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESQTZJGZLEXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(4-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)-3-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5065249.png)

![2,4-dichlorophenyl (3-{[(2,4-dichlorophenoxy)acetyl]amino}propoxy)acetate](/img/structure/B5065266.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5065273.png)
![{4-[5-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol trifluoroacetate (salt)](/img/structure/B5065275.png)
![ethyl 1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5065280.png)
![(2E)-2-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-buten-1-amine](/img/structure/B5065286.png)


![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5065302.png)
![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5065315.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B5065322.png)
![ethyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B5065334.png)